Deacylketoconazole

説明

Deacylketoconazole is a Ketoconazole derivative. Ketoconazole is an antifungal medication which is used primarily to treat fungal infections.

作用機序

Target of Action

Deacylketoconazole is an orally active metabolite of Ketoconazole . It exhibits antifungal and antibacterial activity . It is more active against Plasmodium falciparum than Ketoconazole . The primary targets of this compound are likely to be similar to those of Ketoconazole, which include the inhibition of steroidogenic enzymes and the interaction with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol .

Mode of Action

This compound interacts with its targets, primarily steroidogenic enzymes and 14-α-sterol demethylase, to inhibit their function . This results in the inhibition of cortisol production in the case of steroidogenic enzymes , and increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane in the case of 14-α-sterol demethylase .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of cortisol and ergosterol. By inhibiting steroidogenic enzymes, this compound disrupts the synthesis of cortisol, a hormone that plays a crucial role in the body’s response to stress . By interacting with 14-α-sterol demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cortisol synthesis and the increase in fungal cellular permeability. This leads to the symptomatic treatment of conditions like endogenous Cushing’s syndrome and the effective combat against fungal infections .

生化学分析

Biochemical Properties

Deacylketoconazole interacts with various enzymes and proteins in biochemical reactions. As a derivative of Ketoconazole, it likely shares similar biochemical properties. Ketoconazole’s primary antiandrogenic mechanism involves the inhibition of several enzymes necessary for the conversion of cholesterol to steroid hormones .

Cellular Effects

This compound, like Ketoconazole, may influence cell function by interacting with cellular signaling pathways and affecting gene expression. Ketoconazole has been found to inhibit hydroxylation of deoxycortisol, leading to diminished cortisol production . This can result in symptomatic adrenal insufficiency, presenting with hyponatremia, hyperkalemia, hypotension, lethargy, depression, and malaise .

Molecular Mechanism

The molecular mechanism of this compound likely mirrors that of Ketoconazole. Ketoconazole works by causing holes to appear in the fungus’s cell membrane, causing the contents to leak out and killing the fungus .

Temporal Effects in Laboratory Settings

While specific studies on this compound’s temporal effects in laboratory settings are limited, it’s important to monitor serum concentrations of similar drugs to guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

It’s crucial to understand that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

This compound, like other drugs, is likely involved in phase I and phase II metabolic reactions. Phase I reactions introduce or unmask a hydrophilic group, while phase II reactions conjugate the drug with a polar molecule to increase its water solubility .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as tissue/organ blood flow, the ability of the drug to passively diffuse across cell membranes, and its extent of binding to plasma protein and tissue sites .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a drug can affect its activity or function. For instance, RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

生物活性

Deacylketoconazole, a derivative of the antifungal agent ketoconazole, has garnered attention due to its potential biological activities beyond its original use. This article delves into the compound's biological mechanisms, efficacy, and implications in various therapeutic contexts, supported by recent research findings.

This compound operates primarily through the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. This action is mediated by its interaction with the enzyme 14α-sterol demethylase , a cytochrome P450 enzyme involved in converting lanosterol to ergosterol. The inhibition of this enzyme leads to increased permeability of the fungal cell membrane and ultimately results in cell death .

Antifungal Activity

Recent studies have shown that this compound exhibits strong antifungal activity against various strains of fungi, including Candida species and Malassezia strains. For instance, a study demonstrated that this compound significantly reduced the viability of Candida albicans, indicating its potential as an effective antifungal agent .

Efficacy Against Resistant Strains

In a notable case study involving Malassezia restricta, researchers isolated ketoconazole-resistant strains and tested their susceptibility to this compound. The results indicated that this compound retained efficacy against these resistant strains, suggesting that it could be a viable option for treating resistant fungal infections .

Anticancer Properties

Beyond its antifungal properties, this compound has been investigated for its anticancer effects. A study highlighted its ability to inhibit tGLI1 transcriptional activity in breast cancer cells, which is associated with cancer stem cell proliferation and metastasis. This suggests that this compound may serve as a therapeutic agent in oncology, particularly for cancers driven by tGLI1 signaling pathways .

Clinical Implications and Case Studies

- Candidal Cholecystitis : A case report highlighted the failure of ketoconazole in treating candidal infections in a patient with cholecystitis. This underscores the need for alternative treatments like this compound in cases where conventional antifungals fail .

- Adrenal Insufficiency : Another clinical observation noted reversible adrenal insufficiency linked to high doses of ketoconazole. This raises concerns regarding the side effects associated with high-dose therapies and the necessity for careful monitoring when using derivatives like this compound .

Research Findings Summary Table

科学的研究の応用

Pharmacological Applications

-

Antifungal Activity

- Mechanism of Action : Deacylketoconazole exhibits antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. This action disrupts membrane integrity, leading to cell death.

- Effectiveness Against Specific Fungi : Studies have shown that this compound demonstrates significant activity against Candida albicans and Saccharomyces cerevisiae, especially when used in combination with other antifungals like fluconazole .

-

Drug-Drug Interactions

- Impact on Pharmacokinetics : Research indicates that this compound may influence the pharmacokinetics of co-administered drugs by inhibiting cytochrome P450 enzymes. This property is essential for understanding potential drug-drug interactions in polypharmacy scenarios .

- Case Study : A study involving healthy male subjects demonstrated that co-administration of pactimibe sulfate with ketoconazole resulted in a 1.7-fold increase in the area under the plasma concentration-time curve (AUC) for pactimibe, highlighting the interaction potential of this compound .

-

Topical Applications

- Seborrheic Dermatitis Treatment : this compound has been formulated into topical agents such as foams and creams for treating seborrheic dermatitis. Its favorable safety profile and efficacy have been documented in long-term studies .

- Clinical Trials : A multicenter open-label study assessed the long-term safety of a 2% ketoconazole foam, revealing sustained efficacy and minimal adverse effects over 12 months of treatment .

Comparative Efficacy

| Compound | Target Organism | MIC (µg/mL) | Synergistic Effect with Fluconazole |

|---|---|---|---|

| This compound | Candida albicans | 0.25 | Yes |

| Ketoconazole | Candida albicans | 0.5 | Yes |

| Fluconazole | Candida albicans | 0.125 | N/A |

Toxicity and Safety Profile

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of this compound on human adipose-derived stromal cells. The IC50 values indicate a favorable therapeutic index compared to its antifungal activity against C. albicans and S. cerevisiae, suggesting lower cytotoxicity at effective antifungal concentrations .

特性

CAS番号 |

67914-61-8 |

|---|---|

分子式 |

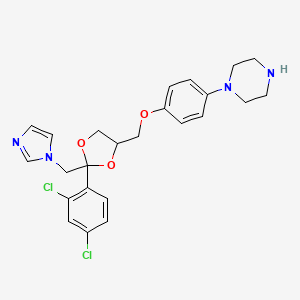

C24H26Cl2N4O3 |

分子量 |

489.4 g/mol |

IUPAC名 |

1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |

InChI |

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |

InChIキー |

LOUXSEJZCPKWAX-ZJSXRUAMSA-N |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

異性体SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

正規SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

67914-61-8 |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

de-N-acetylketoconazole deacetylated ketoconazole deacylketoconazole R 39 519 R 39519 R-39519 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。